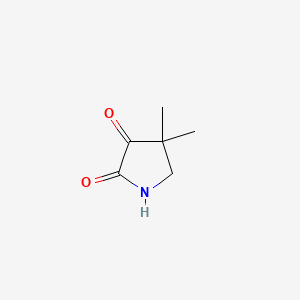
2,5-Dichloro-3-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-3-methoxypyridine is a chemical compound with the empirical formula C6H5Cl2NO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and one methoxy group attached. The SMILES string representation of the molecule is COc1cc(Cl)cnc1Cl .科学的研究の応用
Biosynthesis and Metabolism in Plants
Research on methoxypyrazines, which share a similar methoxy functional group with 2,5-Dichloro-3-methoxypyridine, highlights their role in imparting specific sensory attributes to wine varieties. These compounds are significant for understanding flavor and odor compound biosynthesis in grapes and their contribution to wine quality (Lei et al., 2018).
Environmental Estrogens
Methoxychlor, a chlorinated hydrocarbon pesticide, is studied for its proestrogenic activity and environmental impact. Although not directly related to this compound, this research underscores the environmental and health considerations of chlorinated and methoxylated compounds (Cummings, 1997).
Herbicide Toxicity Studies
The scientometric review on 2,4-D herbicide toxicity provides insights into the environmental impact and biological effects of chlorinated herbicides, highlighting the importance of understanding such compounds for environmental safety and regulatory purposes (Zuanazzi et al., 2020).
Biomedical Applications
Research on hydroxypyridinone complexes with aluminum indicates the potential medical uses of pyridine derivatives, especially in chelation therapy for metal overload conditions. This suggests possible biomedical applications for structurally similar compounds like this compound (Santos, 2002).
Organic Pollutants Treatment
The use of oxidoreductive enzymes in treating organic pollutants highlights the potential for employing specific chemical compounds as mediators in environmental remediation processes. This area of research could be relevant for understanding the interactions and applications of chlorinated pyridines in environmental sciences (Husain & Husain, 2007).
Safety and Hazards
作用機序
Target of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2,5-Dichloro-3-methoxypyridine may act as an electrophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation step, an organoboron reagent transfers a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Its role in suzuki–miyaura cross-coupling reactions suggests it contributes to the formation of carbon–carbon bonds , which are crucial for the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of catalyst, the type of organoboron reagent used, and the reaction conditions . .
生化学分析
Biochemical Properties
The biochemical properties of 2,5-Dichloro-3-methoxypyridine are not fully understood due to the limited availability of research data. It is known that it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on various factors such as the concentration of the compound and the specific biochemical environment .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the type of cell and the specific biochemical environment.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
特性
IUPAC Name |
2,5-dichloro-3-methoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCQZJSWAAJVCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679115 |
Source


|
| Record name | 2,5-Dichloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214366-19-4 |
Source


|
| Record name | 2,5-Dichloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)





![Benzo[c]isothiazol-5-ylboronic acid](/img/structure/B572598.png)



